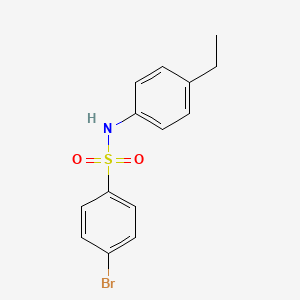

4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(4-ethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYULLXLISVYERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Molecular Characteristics

4-Bromo-N-(4-ethylphenyl)benzenesulfonamide (C₁₄H₁₄BrNO₂S) has a molecular weight of 340.24 g/mol. The benzene ring is substituted with a sulfonamide group at position 1, a bromine atom at position 4, and a 4-ethylphenyl moiety attached to the sulfonamide nitrogen. The compound’s planar structure facilitates π-π stacking interactions, as observed in analogous sulfonamide derivatives.

Solubility and Stability

The compound is sparingly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with recommended stock solution preparation at 10 mM in DMSO. Storage at room temperature (RT) is advised, though solutions remain stable for up to six months at -80°C.

Preparation Methods

Sulfonyl Chloride-Amine Coupling

The most widely reported synthesis involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethylaniline. This method proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride, releasing hydrochloric acid (HCl).

Procedure :

- Reaction Setup : 4-Bromobenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. 4-Ethylaniline (1.2 equiv) is added dropwise at 0–5°C.

- Catalyst Addition : Triethylamine (1.5 equiv) is introduced to scavenge HCl, maintaining the reaction pH > 7.

- Stirring and Workup : The mixture is stirred for 12–24 hours at RT, followed by washing with 5% aqueous sodium bicarbonate and brine. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

- Purification : Crude product is recrystallized from ethanol/water (3:1) to yield white crystals (typical yield: 70–85%).

Optimization Insights :

Alternative Route: In Situ Sulfonyl Chloride Generation

For laboratories lacking access to pre-synthesized 4-bromobenzenesulfonyl chloride, an in situ approach using 4-bromobenzenesulfonic acid and phosphorus pentachloride (PCl₅) is feasible.

Procedure :

- Chlorination : 4-Bromobenzenesulfonic acid (1.0 equiv) is refluxed with PCl₅ (2.0 equiv) in toluene for 4 hours. Excess PCl₅ is removed by distillation.

- Amine Coupling : The resultant 4-bromobenzenesulfonyl chloride is reacted directly with 4-ethylaniline as described in Section 2.1.

Challenges :

- Purity Concerns : Residual PCl₅ may necessitate additional washing steps.

- Yield Reduction : Overall yields drop to 50–60% due to incomplete chlorination.

Industrial-Scale Synthesis Considerations

Solvent Recycling and Waste Management

Large-scale production (e.g., >1 kg batches) requires solvent recovery systems to minimize environmental impact. Dichloromethane, though effective, poses toxicity concerns; alternatives like ethyl acetate are being explored.

Catalytic Enhancements

Recent patents describe using Lewis acids (e.g., AlCl₃) to accelerate sulfonamide formation. For example, aluminum chloride (0.1 equiv) reduces reaction times from 24 hours to 8 hours while improving yields to 90%.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity for recrystallized batches.

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s sulfonamide moiety is a key building block for kinase inhibitors and antidiabetic agents. For instance, structural analogs like dapagliflozin rely on similar benzenesulfonamide intermediates.

Materials Science

Cocrystallization studies reveal that this compound forms stable π-stacked architectures, making it a candidate for organic semiconductors.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-ethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation or reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-Bromo-N-(4-ethylphenyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine and ethyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogs

Dihedral Angles and Molecular Conformation

The spatial arrangement of aromatic rings in sulfonamides significantly influences their intermolecular interactions and crystal packing. For example:

- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I) : Dihedral angle between benzene rings = 41.17° .

- 4-Bromo-N-(4-bromophenyl)benzenesulfonamide (II) : Dihedral angle = 38.5° .

- 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (III) : Dihedral angle = 32.6° .

This conformational difference may reduce π-π stacking efficiency but enhance hydrophobic interactions in biological systems.

Table 1: Dihedral Angles in Selected Sulfonamides

Substituent Effects on Hydrogen Bonding and Crystal Packing

Sulfonamides exhibit diverse hydrogen-bonding motifs, which dictate their crystalline architecture:

- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide: Forms infinite N–H⋯O hydrogen-bond chains, stabilizing its monoclinic lattice .

- 4-Bromo-N-(4-methylbenzyl)benzenesulfonamide : Methylbenzyl substituents promote C–H⋯O interactions, altering packing density compared to unsubstituted analogs .

The ethyl group in the target compound may disrupt tight hydrogen-bond networks due to its bulkiness, leading to less dense crystal structures but improved solubility in nonpolar solvents.

Physicochemical and Spectral Properties

Melting Points and Solubility

Substituents directly impact melting points and solubility:

- N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (9) : Melting point = 165–167°C .

- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide : Melting point = 182–184°C .

- Target Compound : Expected higher solubility in organic solvents (e.g., DCM, ethyl acetate) due to the ethyl group’s hydrophobicity.

Table 2: Comparative Physicochemical Data

Antimicrobial and Enzyme Inhibitory Potential

- N-{4-[(4-Bromophenyl)sulfonyl]-}1,2,3,4-Tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide : Demonstrated antibacterial activity via sulfonamide-mediated enzyme inhibition .

- Aryl Bis-Sulfonamides (e.g., Compound 9): Inhibit homotrimeric isoprenoid biosynthesis enzyme IspF, highlighting the role of bromine in enhancing binding affinity .

Biological Activity

4-Bromo-N-(4-ethylphenyl)benzenesulfonamide is a sulfonamide compound characterized by its unique chemical structure, which includes a bromine atom and an ethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. Its molecular formula is C14H13BrN2O2S, with a molecular weight of approximately 358.23 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The sulfonamide moiety is known for its antibacterial properties, acting as a competitive inhibitor of bacterial enzymes involved in folate synthesis, particularly dihydropteroate synthase. Additionally, the compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting key enzymes related to tumor growth.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The compound's structural features enhance its binding affinity to bacterial enzymes, leading to effective inhibition of bacterial growth.

Table 1: Antimicrobial Activity Data

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 50 µg/mL |

| This compound | E. coli | 100 µg/mL |

| This compound | K. pneumoniae | 75 µg/mL |

The above data illustrates the compound's effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent.

Anticancer Activity

Recent studies have explored the anticancer effects of sulfonamide derivatives, including this compound. These compounds have shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer models.

Case Study: Anticancer Effects on MDA-MB-231 Cells

In a study evaluating the effects of related sulfonamides on triple-negative breast cancer cell lines (MDA-MB-231), compounds demonstrated significant inhibitory effects at concentrations ranging from 1.52–6.31 µM. Notably, specific derivatives induced apoptosis and showed selectivity against cancer cells compared to normal cells.

Table 2: IC50 Values for Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 2.5 |

| Compound B | MCF-7 | 3.0 |

| Compound C | MCF-10A | >10 |

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is influenced by their structural components. For instance, the presence of electron-withdrawing groups like bromine enhances antimicrobial activity, while variations in substituents can affect the selectivity and potency against specific targets.

Table 3: Structural Variants and Biological Activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Fluorine instead of ethyl group | Altered antimicrobial properties |

| N-(4-Methoxyphenyl)benzenesulfonamide | Methoxy group substitution | Different solubility and reactivity |

Q & A

Q. What are the established synthesis routes for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, and what key reagents are involved?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the sulfonamide core via sulfonation of an aniline derivative (e.g., 4-ethylaniline) using benzenesulfonyl chloride under basic conditions (e.g., NaOH or pyridine) .

- Step 2 : Bromination at the para position of the benzene ring using brominating agents like Br₂ (with FeBr₃ as a catalyst) or N-bromosuccinimide (NBS) in a polar solvent .

- Purification : Recrystallization from ethanol or chromatography for higher purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR to confirm substituent positions and integration ratios .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, often using SHELXL for refinement .

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to verify stoichiometry .

Q. How is the crystal structure of this compound determined, and what software tools are essential for data refinement?

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize thermal motion .

- Software : SHELX suite (SHELXD for solution, SHELXL for refinement) and WinGX for graphical interface and validation .

- Key Parameters : Dihedral angles between aromatic rings (e.g., ~41° in 4-bromo derivatives) and hydrogen-bonding networks (N–H···O) stabilize the lattice .

Advanced Research Questions

Q. How can researchers address low yields during the bromination step in the synthesis of this compound?

- Optimization Strategies :

- Catalyst Screening : Test Lewis acids (FeBr₃ vs. AlCl₃) to improve regioselectivity .

- Solvent Effects : Use dichloromethane or DMF to enhance solubility of intermediates .

- Temperature Control : Gradual addition of bromine at 0–5°C to minimize side reactions .

- Monitoring : TLC or HPLC to track reaction progress and identify by-products .

Q. What mechanisms underlie the biological activity of this compound, particularly in enzyme inhibition?

- Target Interaction : The sulfonamide group acts as a hydrogen-bond donor, binding to catalytic residues in enzymes (e.g., carbonic anhydrase) .

- Bromine Role : Enhances hydrophobic interactions with enzyme pockets, increasing binding affinity .

- Validation : Kinetic assays (e.g., UV-Vis spectroscopy) to measure inhibition constants () and molecular docking studies (AutoDock/Vina) for binding mode prediction .

Q. How should researchers resolve contradictions in crystallographic data, such as variations in dihedral angles between similar derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.